N-Ethyl-N-nitroso-1-propanamine-d4

LC-MS/MS Trace Quantification Nitrosamine Impurity

N-Ethyl-N-nitroso-1-propanamine-d4 (CAS 2733722-83-1) is the tetra-deuterated isotopologue of N-Ethyl-N-nitroso-1-propanamine, a member of the N-nitrosamine class. This compound is distinguished by the replacement of four hydrogen atoms with deuterium atoms at specific positions, resulting in a molecular mass increase of +4 Da relative to its unlabeled counterpart.

Molecular Formula C₅H₈D₄N₂O
Molecular Weight 120.19
Cat. No. B1152290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-nitroso-1-propanamine-d4
SynonymsN-Ethyl-N-nitrosopropylamine-d4;  Propylethylnitrosamine-d4
Molecular FormulaC₅H₈D₄N₂O
Molecular Weight120.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-nitroso-1-propanamine-d4: Deuterated Nitrosamine Analytical Standard for Trace Quantification


N-Ethyl-N-nitroso-1-propanamine-d4 (CAS 2733722-83-1) is the tetra-deuterated isotopologue of N-Ethyl-N-nitroso-1-propanamine, a member of the N-nitrosamine class . This compound is distinguished by the replacement of four hydrogen atoms with deuterium atoms at specific positions, resulting in a molecular mass increase of +4 Da relative to its unlabeled counterpart . The deuterium labeling confers near-identical chemical behavior to the native analyte while providing a distinct mass spectrometric signature, establishing its primary utility as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of trace-level nitrosamine impurities in complex matrices .

Critical Differentiation: Why Unlabeled or Alternative Deuterated Nitrosamines Cannot Substitute for N-Ethyl-N-nitroso-1-propanamine-d4


Direct substitution with the unlabeled N-Ethyl-N-nitroso-1-propanamine is fundamentally impossible for quantitative trace analysis, as it cannot be distinguished from the native analyte in the sample [1]. While other deuterated nitrosamines (e.g., NDEA-d10) may serve as internal standards in broader methods, their use introduces significant quantitative bias when quantifying N-Ethyl-N-nitroso-1-propanamine specifically. Differences in retention time, ionization efficiency, and extraction recovery between a non-identical internal standard and the target analyte lead to uncorrected matrix effects and inaccurate results, which are unacceptable in regulated pharmaceutical impurity testing . The use of the precise deuterated analogue, N-Ethyl-N-nitroso-1-propanamine-d4, is mandated for method validation that meets regulatory guidelines for accuracy and precision [2].

Quantitative Evidence for N-Ethyl-N-nitroso-1-propanamine-d4: Head-to-Head Comparisons Against Unlabeled and Alternative Internal Standards


Mass Differentiation for Trace Quantification: N-Ethyl-N-nitroso-1-propanamine-d4 vs. Unlabeled Native Analyte

N-Ethyl-N-nitroso-1-propanamine-d4 provides a definitive +4 Da mass shift compared to the unlabeled N-Ethyl-N-nitroso-1-propanamine (MW 116.16 vs. 120.19) . This mass difference is essential for distinguishing the internal standard from the endogenous analyte in a mass spectrometer, enabling baseline-resolved detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes .

LC-MS/MS Trace Quantification Nitrosamine Impurity

Isotopic Purity and Enrichment: N-Ethyl-N-nitroso-1-propanamine-d4 vs. Unlabeled Nitrosamine Standards

Certificates of analysis for commercially available N-Ethyl-N-nitroso-1-propanamine-d4 report isotopic enrichment of ≥98 atom % D . This high degree of deuteration ensures that the internal standard contributes a negligible signal (<2%) to the unlabeled analyte channel, a critical factor for maintaining method accuracy at trace levels . In contrast, unlabeled standards offer no isotopic differentiation and are thus unsuitable for use as internal standards.

Isotopic Enrichment Analytical Reference Material Method Validation

Matrix Effect Compensation: N-Ethyl-N-nitroso-1-propanamine-d4 vs. Structural Analog Internal Standard

While a structural analog such as N-Nitrosodiethylamine-d10 (NDEA-d10) may be used as an internal standard, its physicochemical properties differ slightly from N-Ethyl-N-nitroso-1-propanamine, leading to uncorrected matrix effects and systematic bias in quantification . Industry best practices, guided by regulatory expectations, state that a deuterated analogue of the specific analyte provides the most accurate compensation for matrix effects, extraction variability, and instrument fluctuation, thereby ensuring the most reliable quantitative data [1].

Matrix Effect Method Accuracy Regulatory Compliance

Metabolic Tracing and Mechanistic Studies: Deuterium Isotope Effect on Nitrosamine Activation

Deuterium substitution at the alpha position to the nitroso group has been shown to reduce the carcinogenic and mutagenic activity of nitrosamines [1]. This kinetic isotope effect arises because cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, a rate-limiting step in metabolic activation. This property enables researchers to use N-Ethyl-N-nitroso-1-propanamine-d4 as a mechanistic probe to elucidate metabolic pathways and confirm the identity of reactive intermediates, an application not possible with the unlabeled compound [2].

Deuterium Isotope Effect Metabolic Activation Mutagenicity

High-Impact Application Scenarios for N-Ethyl-N-nitroso-1-propanamine-d4 Based on Evidence


Regulatory-Compliant Quantification of Genotoxic Impurity N-Ethyl-N-nitroso-1-propanamine in APIs and Drug Products

This scenario directly leverages the evidence of mass differentiation and matrix effect compensation. In pharmaceutical quality control, N-Ethyl-N-nitroso-1-propanamine-d4 is used as the internal standard in validated LC-MS/MS methods to quantify trace levels of the corresponding unlabeled nitrosamine impurity. This is essential for demonstrating compliance with FDA and EMA guidelines (e.g., ICH M7) which mandate control of mutagenic impurities to parts-per-billion (ppb) levels. The use of the exact deuterated analogue, rather than a structural analog, is critical for achieving the required method accuracy and precision [1].

Mechanistic Elucidation of Nitrosamine-Induced Carcinogenesis via Deuterium Kinetic Isotope Effect Studies

This scenario capitalizes on the class-level evidence of the deuterium isotope effect on metabolic activation. Researchers utilize N-Ethyl-N-nitroso-1-propanamine-d4 to investigate the rate-limiting steps in the bioactivation of this nitrosamine to its ultimate carcinogenic form. By comparing the rate of DNA adduct formation or mutagenicity between the deuterated and unlabeled compound in in vitro (e.g., microsomal incubations) or in vivo models, scientists can confirm the involvement of specific cytochrome P450 enzymes and the cleavage of an alpha-carbon-hydrogen bond in the activation pathway [2].

Environmental Fate and Transport Studies of Nitrosamine Contaminants in Water and Soil

This scenario applies the core property of N-Ethyl-N-nitroso-1-propanamine-d4 as a stable isotope tracer. In environmental analytical chemistry, the compound is used as a surrogate standard to monitor the extraction efficiency and matrix effects during the analysis of the unlabeled nitrosamine in complex environmental samples like wastewater, groundwater, or soil leachates. Its use ensures accurate, reproducible quantification, which is vital for environmental risk assessment and monitoring regulatory compliance .

Development and Validation of High-Throughput Nitrosamine Screening Methods for Quality Control Laboratories

This scenario builds upon the evidence of isotopic purity and reliable performance as an internal standard. Contract research organizations (CROs) and pharmaceutical QC labs can integrate N-Ethyl-N-nitroso-1-propanamine-d4 into multi-analyte LC-MS/MS methods for the simultaneous quantification of a panel of nitrosamine impurities. The high isotopic enrichment (≥98 atom % D) ensures minimal signal interference, allowing for robust, high-throughput analysis with confidence in the data integrity and audit readiness required by regulatory bodies .

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